(4-Cyclopropoxyphenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-cyclopropyloxyphenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c11-15(12,13)7-8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMUGHKMBUCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Technical Monograph: (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Executive Summary & Structural Identity
This compound is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals. Unlike stable aryl sulfonyl chlorides (e.g., tosyl chloride), this compound is a benzylsulfonyl chloride derivative. This structural distinction confers unique reactivity—specifically the potential for sulfene elimination—which requires precise handling protocols during drug development campaigns.
Physicochemical Characterization
| Property | Data | Note |
| IUPAC Name | [4-(Cyclopropyloxy)phenyl]methanesulfonyl chloride | |
| CAS Registry Number | 1394934-98-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 246.71 g/mol | Monoisotopic Mass: ~246.01 |
| Physical State | White to off-white solid (low melting) | Tendency to hydrolyze in moist air |
| Solubility | DCM, THF, Ethyl Acetate | Reacts violently with alcohols/amines |
| Storage | -20°C, Inert Atmosphere (Argon/N2) | Moisture Sensitive |
Structural Visualization
Figure 1: Pharmacophore dissection highlighting the metabolic stability of the cyclopropyl ether and the reactivity of the benzylic sulfonyl moiety.
Synthetic Methodology
The synthesis of this compound presents two specific challenges:
-
The Cyclopropyl Ether: Installation of the cyclopropyl group on the phenol is difficult via standard
alkylation due to the strain and slow reactivity of cyclopropyl halides. -
The Benzylsulfonyl Moiety: Direct chlorosulfonation of the ring yields the phenylsulfonyl analog (
), not the benzyl derivative ( ). Therefore, an indirect route via the benzyl halide is required.
Recommended Synthetic Pathway
Step 1: Ether Formation (Chan-Lam Coupling) Traditional alkylation is inefficient. The modern standard uses copper-catalyzed oxidative coupling.
-
Reagents: 4-Hydroxybenzyl alcohol, Cyclopropylboronic acid,
, Pyridine.
Step 2: Chlorination Conversion of the benzyl alcohol to benzyl chloride.
-
Reagents:
(Thionyl chloride) or . -
Precaution: Avoid strong Lewis acids that might open the cyclopropyl ring.
Step 3: Sulfonation & Activation Conversion of the benzyl chloride to the sulfonate salt, followed by chlorination.
-
Reagents: (a)
(aq), reflux Sodium sulfonate salt. (b) or /DMF.
Figure 2: Step-wise synthetic workflow emphasizing the indirect installation of the sulfonyl group.
Critical Reactivity & Handling (E-E-A-T)
As a Senior Scientist, I must highlight a specific instability mechanism often overlooked in standard protocols: Sulfene Elimination .
The Sulfene Mechanism Risk
Unlike phenylsulfonyl chlorides (
-
Mechanism: In the presence of tertiary amines (e.g., Triethylamine, DIPEA) often used as scavengers in sulfonamide synthesis, this molecule can undergo E1cB elimination to form a transient Sulfene intermediate (
). -
Consequence: The sulfene is highly reactive and can dimerize or react non-selectively, leading to low yields and "tarry" byproducts.
-
Mitigation Strategy:
-
Use weaker bases: Pyridine or
(Schotten-Baumann conditions) are preferred over Triethylamine. -
Low Temperature: Conduct coupling reactions at 0°C to -10°C.
-
Order of Addition: Add the base last or add the sulfonyl chloride slowly to a mixture of amine and base.
-
Cyclopropyl Ether Stability
The cyclopropyl ether is metabolically robust (blocking CYP450 dealkylation) but chemically sensitive to strong acids.
-
Avoid: Strong Lewis acids (
, ) which will cleave the ether or open the ring. -
Safe: Compatible with standard hydrogenation and mild acidic workups.
Experimental Protocol: Sulfonamide Coupling
Objective: Coupling this compound with a secondary amine (Model Substrate).
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Pyridine (solvent/base) or DCM/Pyridine (10:1)
-
Anhydrous conditions (
atmosphere)
Procedure:
-
Preparation: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) and Pyridine (2.0 mmol) in a flame-dried flask under Nitrogen. Cool to 0°C.
-
Addition: Dissolve this compound (1.0 mmol, 247 mg) in minimal DCM (1 mL). Add this solution dropwise to the amine mixture over 10 minutes. Note: Rapid addition causes local heating and sulfene formation.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated
solution. Extract with DCM. Wash organic layer with dilute citric acid (to remove pyridine), water, and brine. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validation Check:
-
If the product shows an extra peak in LCMS corresponding to a dimer: You likely generated the sulfene.[1] Lower the temperature and switch to a biphasic system (
aq). -
If the cyclopropyl ring is lost (NMR check): Ensure no strong acids were generated or used during the workup.
References
-
Chemical Identity & CAS: BLD Pharm. This compound Product Page. Accessed Oct 2023. Link
-
Sulfene Mechanism: King, J. F. "Return of the Sulfenes." Accounts of Chemical Research, 1975. (Foundational mechanism for alkanesulfonyl chloride elimination). Link
-
Cyclopropyl Ether Synthesis: Tsuritani, T., et al. "Copper-mediated coupling of cyclopropylboronic acids with phenols." Synlett, 2006. (Methodology for installing the ether). Link
-
General Reactivity: BenchChem. Reactivity of the Sulfonyl Chloride Functional Group. Link
Sources
A Senior Application Scientist's Guide to the Safety and Handling of (4-Cyclopropoxyphenyl)methanesulfonyl Chloride
Authored for Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Integrity: Direct, comprehensive safety data for (4-Cyclopropoxyphenyl)methanesulfonyl chloride (CAS No. 1394934-98-5) is not extensively available in the public domain. This guide is therefore constructed based on expert analysis of its chemical structure and by leveraging the well-documented safety profile of the closely related and highly reactive compound, methanesulfonyl chloride (MsCl) . The sulfonyl chloride functional group is the primary driver of this molecule's reactivity and hazardous properties. Therefore, the safety protocols and data presented for MsCl should be considered a baseline, and it is imperative to treat this compound with, at a minimum, the same level of caution.
Introduction: Understanding the Inherent Reactivity
This compound is a specialized reagent, likely utilized in drug discovery and medicinal chemistry as a building block.[1] Its structure combines a stable cyclopropoxyphenyl moiety with a highly reactive methanesulfonyl chloride group. This latter group is an electrophilic powerhouse, designed to react readily with nucleophiles.[2][3] This inherent reactivity is precisely what makes it useful in synthesis, but it is also the source of its significant hazards.
The primary mode of action, both in planned reactions and unplanned hazardous exposures, involves the facile displacement of the chloride ion by nucleophiles such as water, alcohols, and amines.[2] This guide will deconstruct the hazards associated with this reactivity and provide a framework for safe handling, emergency response, and disposal.
Hazard Identification and Risk Assessment: A Proactive Approach
Table 1: Anticipated GHS Hazard Classifications
| Hazard Class | Category | Anticipated Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3/4 | Toxic or Harmful if swallowed[5][6] |
| Acute Toxicity, Dermal | Category 3/4 | Toxic or Harmful in contact with skin[5][6] |
| Acute Toxicity, Inhalation | Category 1 | Fatal if inhaled[4][7] |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage[5][8] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage[5][9] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[5][9] |
The Causality Behind the Hazards:
-
Corrosivity: The primary danger stems from the reaction of the sulfonyl chloride with water. This hydrolysis reaction, which can occur with moisture in the air or on skin, eyes, and mucous membranes, produces hydrochloric acid (HCl) and methanesulfonic acid.[3][10] This localized acid generation results in severe chemical burns.
-
Toxicity: Inhalation is a critical exposure route. The compound is a lachrymator (induces tearing) and can cause severe, potentially fatal, damage to the entire respiratory tract.[11][12] Ingestion causes corrosive burns to the digestive tract.[5][9]
-
Reactivity with Organics: The compound will react exothermically with alcohols, amines, and strong bases, presenting a risk of runaway reactions if not controlled.[5][10]
Workflow for Risk Assessment
Before any experiment, a thorough risk assessment is mandatory. The following workflow illustrates the logical steps to ensure a self-validating safety system.
Caption: A logical workflow for conducting a risk assessment.
Safe Handling and Engineering Controls: The Pillars of Prevention
Given the high reactivity and toxicity, particularly its reaction with water and potent effects via inhalation, stringent controls are non-negotiable.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors and to contain any potential spills.[5][11]
-
Inert Atmosphere: To prevent degradation and hydrolysis from atmospheric moisture, it is best practice to handle this reagent under an inert atmosphere (e.g., nitrogen or argon).[5] This maintains the integrity of the reagent and prevents the formation of corrosive byproducts.
-
Proximity to Safety Equipment: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[13]
Personal Protective Equipment (PPE)
Standard laboratory attire is insufficient. A multi-layered approach to PPE is required.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Specifications |
|---|---|---|
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). | Provides robust protection against direct skin contact and allows for safe removal of the outer glove if contaminated.[5] |
| Eyes/Face | Tight-sealing safety goggles and a full-face shield. | Goggles protect against splashes; the face shield offers a secondary barrier for the entire face. This combination is critical due to the severe corrosivity.[5] |
| Body | Flame-resistant lab coat. | Protects against splashes and spills on clothing. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for acid gases/organic vapors may be necessary for large-scale operations or in case of ventilation failure.[5] |
Caption: Hierarchy of personal protective equipment for handling.
Emergency Procedures: A Self-Validating Response System
Immediate and correct action is critical to mitigate harm in the event of an exposure or spill.
First-Aid Measures
The response to any exposure is governed by the corrosive nature of the compound and its reaction products.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[8][9]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Do not delay. Seek immediate medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][14]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink plenty of water. Ingestion of this corrosive material can cause perforation of the digestive tract, making vomiting extremely dangerous.[9] Seek immediate medical attention.
Accidental Release Measures
-
Small Spills (in a fume hood): Absorb the spill with a dry, inert material such as sand or vermiculite. Do NOT use combustible materials like paper towels.[13] Scoop the absorbed material into a designated, labeled container for hazardous waste.
-
Large Spills: Evacuate the area immediately. Alert emergency personnel. Do not attempt to clean up a large spill without specialized training and equipment, including a self-contained breathing apparatus.[15]
-
Water is Contraindicated: Do not use water to clean up a spill, as this will generate corrosive acids and heat.[15]
Stability, Storage, and Disposal
Proper storage and disposal are essential to prevent accidents and ensure the longevity of the reagent.
Storage and Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated area designated for corrosive materials.[5] Refrigeration is often recommended.[5] The container must be kept tightly sealed to prevent moisture ingress.
-
Incompatibilities: This compound is incompatible with and should be stored away from:
Disposal Considerations
-
Waste Streams: All waste containing this material, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations. Never pour down the drain.[5] Contact your institution's environmental health and safety (EHS) office for specific guidance.
Physical and Chemical Properties
While specific data for the title compound is sparse, the properties of methanesulfonyl chloride provide a useful reference point for understanding its physical state and behavior.
Table 3: Physicochemical Data Comparison
| Property | This compound | Methanesulfonyl Chloride (Reference) |
|---|---|---|
| CAS Number | 1394934-98-5[1] | 124-63-0[2] |
| Molecular Formula | C₁₀H₁₁ClO₃S[1] | CH₃ClO₂S[2] |
| Molecular Weight | 246.71 g/mol [1] | 114.55 g/mol [17] |
| Appearance | Data not available | Colorless to pale yellow fuming liquid[7][10] |
| Boiling Point | Data not available | 161 °C[10] |
| Melting Point | Data not available | -32 °C[10] |
| Reactivity in Water | Reacts to form acids | Reacts with water and steam to produce toxic and corrosive fumes[10] |
References
-
Drug Delivery. (2024, April 1). This compound. Retrieved from [Link]
-
Sdfine. METHANESULPHONYL CHLORIDE. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2024, September 26). Methanesulfonyl chloride Safety Data Sheet. Retrieved from [Link]
-
Biosolve Shop. (2010, May 3). Safety Data Sheet: methanesulphonyl chloride. Retrieved from [Link]
-
AHD International. Methanesulfonyl Chloride SDS Safety Data Sheet. Retrieved from [Link]
-
International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Cards: METHANESULFONYL CHLORIDE (ICSC: 1163). Retrieved from [Link]
-
PubChemLite. (4-cyclopropylphenyl)methanesulfonyl chloride (C10H11ClO2S). Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. Retrieved from [Link]
-
Chemsrc. (4-Cyclopropylphenyl)methanesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]
-
Chem-Space. (2024). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. Retrieved from [Link]
-
Cheméo. Chemical Properties of Methanesulfonyl chloride (CAS 124-63-0). Retrieved from [Link]
-
Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
International Labour Organization (ILO). ICSC 1163 - METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
Taylor & Francis Online. Methanesulfonyl chloride – Knowledge and References. Retrieved from [Link]
Sources
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- 17. Methanesulfonyl chloride (CAS 124-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
Suppliers and price of (4-Cyclopropoxyphenyl)methanesulfonyl chloride for research
An In-depth Technical Guide to (4-Cyclopropoxyphenyl)methanesulfonyl chloride for Research Professionals
Authored by a Senior Application Scientist
Introduction
This compound is a specialized chemical intermediate of significant interest to the research and drug development community. Its utility is primarily derived from the presence of a reactive sulfonyl chloride group and a cyclopropoxyphenyl moiety. The cyclopropyl group, in particular, is an increasingly popular structural motif in medicinal chemistry.[1][2] It is often introduced into drug candidates to enhance a variety of pharmacological properties, including potency, metabolic stability, and brain permeability, while also potentially reducing off-target effects and plasma clearance.[1]
This guide provides a comprehensive overview of this compound, covering its properties, availability, applications, and handling protocols. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who are considering the use of this compound in their work.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is critical for designing experiments, understanding its reactivity, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1394934-98-5 | [3] |
| Molecular Formula | C₁₀H₁₁ClO₃S | [3] |
| Molecular Weight | 246.71 g/mol | [3] |
| Alternate Name | This compound | [4] |
| Structure | ||
Note: Detailed spectroscopic data such as NMR and mass spectrometry would typically be provided on the Certificate of Analysis from the supplier.
Sourcing and Procurement for Research Applications
This compound is available from a number of specialized chemical suppliers that cater to the research and development market. It is important to note that this compound is intended for research use only.[3] Pricing and availability are subject to change and are dependent on the requested quantity and purity. Researchers are advised to contact the suppliers directly for the most current information.
| Supplier | Website | Notes |
| BLD Pharm | Offers the product for research use and may require cold-chain transportation.[3] | |
| ChemScene | Lists the related compound Cyclopropyl(phenyl)methanesulfonyl chloride and details hazardous material shipping fees.[5] |
Synthetic Pathways and Core Reactivity
The core utility of this compound in a laboratory setting lies in its reactivity as a sulfonylating agent. The sulfonyl chloride group is a good leaving group, making the compound an excellent electrophile for reactions with nucleophiles such as alcohols and amines. This reactivity allows for the introduction of the (4-Cyclopropoxyphenyl)methylsulfonyl moiety into a target molecule.
Caption: Synthetic and application workflow for this compound.
Applications in Drug Discovery and Development
The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the context of drug discovery. It serves as a source of the (4-Cyclopropoxyphenyl)methylsulfonyl group, which can be incorporated into potential therapeutic agents.
One noted application is as a derivative of Ethyl Paraben, which is known for its antimicrobial properties in cosmetic products.[4] This suggests its potential use in the development of novel antimicrobial agents.
The true value of this reagent is in the strategic incorporation of the cyclopropyl group. As highlighted in the scientific literature, the cyclopropyl fragment can confer several advantageous properties to a drug molecule:
-
Enhanced Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to stronger binding to its biological target.
-
Improved Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1]
-
Increased Brain Permeability: The lipophilic nature of the cyclopropyl group can enhance a molecule's ability to cross the blood-brain barrier.[1]
-
Reduced Plasma Clearance: By improving metabolic stability, the rate at which the drug is cleared from the bloodstream can be reduced, potentially leading to a longer duration of action.[1]
Caption: Role as an intermediate for conferring pharmacological benefits.
Experimental Protocol: General Procedure for Sulfonylation of an Alcohol
The following is a representative, step-by-step protocol for the sulfonylation of a primary or secondary alcohol using a sulfonyl chloride like this compound. This protocol should be adapted and optimized for the specific substrate and scale of the reaction.
Materials:
-
Alcohol substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 equivalent) and the tertiary amine base (1.2-1.5 equivalents) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the cooled alcohol solution over 10-15 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting alcohol is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Safe Handling, Storage, and Disposal
This compound, like other sulfonyl chlorides, is a reactive and hazardous chemical that must be handled with appropriate safety precautions.[6]
| Aspect | Precaution |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.[6] |
| Incompatibilities | Avoid contact with water, alcohols, amines, strong oxidizing agents, strong acids, and strong bases.[7] Contact with water can liberate toxic gas.[7] |
| Storage | Store in a cool, dry, and well-ventilated area under an inert atmosphere.[7] Keep containers tightly sealed to prevent moisture ingress.[6] Refrigeration may be required to maintain product quality.[7] |
| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water or shower. Seek immediate medical attention if irritation occurs.[7] |
| First Aid (Inhalation) | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[7] |
| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7] |
| Spill Response | Evacuate the area. Wear full protective gear. Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste according to local regulations.[6] Do not wash spills down the drain.[6] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7] |
Conclusion
This compound is a valuable synthetic intermediate for researchers engaged in the design and synthesis of novel organic molecules, particularly in the field of drug discovery. Its utility stems from the combination of a reactive sulfonyl chloride handle and the pharmacologically beneficial cyclopropoxyphenyl group. While its handling requires strict adherence to safety protocols due to its reactivity and hazardous nature, its potential to enhance the properties of target molecules makes it an important tool in the modern medicinal chemist's arsenal.
References
- Safety Data Sheet for a similar sulfonyl chloride. (n.d.).
- Understanding Methanesulfonyl Chloride Safety and Handling Protocols. (2026, January 28). NINGBO INNO PHARMCHEM CO.,LTD.
- (4-cyclopropylphenyl)methanesulfonyl chloride (C10H11ClO2S). (n.d.). PubChemLite.
- This compound | 1394934-98-5. (n.d.). BLD Pharm.
- This compound. (2024, April 1). Drug Delivery.
- Cyclopropyl(phenyl)methanesulfonyl chloride | 1247153-23-6. (n.d.). ChemScene.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry.
Sources
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Controlling side reactions when using cyclopropoxyphenyl sulfonyl chlorides
Topic: Controlling Side Reactions & Optimization Guide
Reference ID: TRB-SULF-092 | Last Updated: February 2026[1]
Executive Summary & Chemical Logic
The Reagent: Cyclopropoxyphenyl sulfonyl chlorides are high-value building blocks in medicinal chemistry.[1] The cyclopropyl ether moiety (
The Challenge: This reagent presents a dual-reactivity paradox .
-
Electrophilic Sensitivity: The sulfonyl chloride group (
) is highly moisture-sensitive and prone to hydrolysis.[1] -
Acid Lability: The cyclopropyl ether linkage is sensitive to Brønsted acids.[1] The reaction of sulfonyl chlorides with nucleophiles (amines/alcohols) generates stoichiometric HCl. If this acid is not instantly neutralized, it protonates the ether oxygen, triggering a nucleophilic ring-opening event (often by the chloride ion), destroying the cyclopropyl motif.
The Solution: Success depends on a "Base-First, Cold-Addition" protocol that scavenges HCl faster than it can attack the cyclopropyl ring.[1]
Troubleshooting Modules
Module A: The "Acid Trap" (Cyclopropane Ring Opening)
Symptom:
-
NMR shows loss of the characteristic cyclopropyl multiplets (0.6–0.9 ppm).[1]
-
Appearance of unexpected triplet/multiplet signals (indicating a propyl chain).[1]
-
Mass Spec shows M+36/38 peaks (addition of HCl).[1]
Root Cause:
-
In-situ Acidolysis: The coupling reaction releases HCl.[1]
-
In the absence of excess base, HCl protonates the ether oxygen, leading to ring opening via nucleophilic attack by
.
Corrective Action:
-
Base Stoichiometry: Use
2.5 equivalents of base relative to the sulfonyl chloride.[1] -
Order of Addition (Critical): Never add the base last. Dissolve the amine and base together first, then add the sulfonyl chloride.
-
Base Selection: Use non-nucleophilic organic bases (DIEA, TEA) or inorganic biphasic systems (Schotten-Baumann) to buffer the pH immediately.
Module B: The "Hydrolysis Hazard" (Sulfonic Acid Formation)
Symptom:
-
Low yield of sulfonamide.[1]
-
Presence of a broad acidic proton in NMR (
ppm).[1] -
Reagent turns into a viscous gum or dark oil before addition.[1]
Root Cause:
-
Moisture Ingress: Sulfonyl chlorides react with water 10–100x faster than hindered amines.[1]
-
Exothermic Runaway: Hydrolysis is exothermic, which further accelerates decomposition.[1]
Corrective Action:
-
Solvent Quality: Use anhydrous DCM or THF (
ppm water).[1] -
Temperature: Maintain reaction at 0°C during addition.
-
Quench Protocol: Do not use aqueous quench until the starting material is fully consumed (verify by TLC/LCMS).
Visualizing the Reaction Pathways
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes.
Figure 1: Reaction logic tree showing how unneutralized HCl triggers the destructive ring-opening pathway.[1]
Comparative Data: Base & Solvent Selection
Choosing the right buffer system is the single most important factor in preserving the cyclopropyl ring.
| Base System | Type | Risk Level | Recommendation | Context |
| DIEA (Hünig's Base) | Organic, Non-nucleophilic | Low | Preferred | Best for general synthesis.[1] Steric bulk prevents base-catalyzed side reactions.[1] |
| Triethylamine (TEA) | Organic, Nucleophilic | Low/Med | Acceptable | Good standard, but can occasionally act as a nucleophile if the sulfonyl chloride is very hindered. |
| Pyridine | Aromatic, Nucleophilic | High | Avoid | Pyridine can form sulfonyl-pyridinium salts that are highly reactive but can also promote side reactions if not carefully controlled.[1] |
| Na₂CO₃ / H₂O / DCM | Biphasic (Schotten-Baumann) | Low | Excellent | Ideal for scale-up.[1] The inorganic base stays in the water phase, neutralizing HCl instantly at the interface. |
Standard Operating Procedure (SOP)
Protocol: Synthesis of Cyclopropoxyphenyl Sulfonamides Objective: Maximize yield while preserving the cyclopropyl ether moiety.
Materials:
-
Cyclopropoxyphenyl sulfonyl chloride (1.0 equiv)[1]
-
DIEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Anhydrous DCM (Dichloromethane) (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation of Nucleophile Phase:
-
In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.1 eq) and DIEA (2.5 eq) in anhydrous DCM.
-
Why: Pre-mixing ensures the base is ready to scavenge HCl the moment it forms.[1]
-
Cool the mixture to 0°C using an ice bath.
-
-
Reagent Addition:
-
Dissolve the Cyclopropoxyphenyl sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add this solution dropwise to the amine/base mixture over 10–15 minutes.
-
Why: Slow addition prevents localized "hotspots" of concentration and temperature (exotherm control).[1]
-
-
Reaction Monitoring:
-
Workup (Buffered):
Frequently Asked Questions (FAQ)
Q: Can I use Pyridine as both the solvent and the base? A: Not recommended. While common for simple sulfonyl chlorides, pyridine is difficult to remove without acidic washes (which you must avoid).[1] Furthermore, pyridine sulfonylation is exothermic and can lead to "sulfonyl transfer" side reactions. Use DCM with DIEA instead.
Q: My LCMS shows a peak at M+18 relative to the product. What is it? A: This is likely the sulfonic acid (hydrolysis product) appearing as an ammonium adduct, or potentially the ring-opened alcohol if water attacked the cyclopropyl ring.[1] If you see M+36/38, that is definitive evidence of HCl-mediated ring opening (chloride addition).
Q: Why did my product turn purple/black? A: Sulfonyl chlorides are thermally unstable.[1] If stored at room temperature for too long, they decompose, releasing SO₂ and HCl, which then autocatalytically destroys the remaining material. Always store the reagent at -20°C under inert gas.[1]
Q: Can I use alcohol solvents (MeOH/EtOH)?
A: No. Alcohols are nucleophiles.[1] They will react with the sulfonyl chloride to form sulfonate esters (
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Mechanisms of Sulfonyl Chloride Reactivity).
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Referencing stability of cyclopropyl ethers under acidic conditions).
-
BenchChem Technical Guides. (2025). Preventing Hydrolysis of Sulfonyl Chlorides.
-
Li, J., et al. (2006).[4] "Synthesis of Cyclopropyl Sulfonamides." Synlett, 2006(5), 725-728.[4][5] (Methodology for cyclopropyl-containing sulfonyl groups).
-
Merck Millipore. (n.d.).[1] Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry.
Sources
- 1. youtube.com [youtube.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20090112021A1 - Preparation of cyclopropyl sulfonylamides - Google Patents [patents.google.com]
- 5. WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of (4-Cyclopropoxyphenyl)methanesulfonyl chloride
Executive Summary
(4-Cyclopropoxyphenyl)methanesulfonyl chloride (4-CPMSC) is a specialized sulfonyl chloride intermediate used in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals. Its structural value lies in the cyclopropyl ether moiety, which acts as a lipophilic, metabolically stable bioisostere for the common methoxy group.
This guide provides a rigorous 1H NMR spectral analysis of 4-CPMSC, contrasting it with its standard analogue, (4-Methoxyphenyl)methanesulfonyl chloride (4-MMSC) . We focus on the diagnostic resolution of the cyclopropyl ring protons against the aliphatic background and the critical stability markers indicating hydrolysis.
Structural Analysis & Theoretical Shifts
The 1H NMR spectrum of 4-CPMSC is defined by three distinct chemical environments: the para-substituted aromatic system, the reactive sulfonyl chloride linker, and the diagnostic cyclopropyl ether tail.
Proton Assignment Logic[1]
-
Region A (Aromatic): The molecule exhibits a classic AA'BB' system. The cyclopropoxy group is a strong electron donor (resonance), shielding the ortho protons (
). The sulfonylmethyl group exerts a weak inductive withdrawing effect on the meta protons ( ). -
Region B (Linker): The methylene protons (
) adjacent to the sulfonyl chloride are significantly deshielded due to the strong electron-withdrawing nature of the group. -
Region C (Cyclopropyl): The cyclopropyl ether presents a unique high-field signature. The methine proton (
) is deshielded by oxygen, while the ring methylene protons ( ) appear at very high field (upfield).
Predicted Chemical Shifts (in )
| Proton Label | Moiety | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Value |
| Ar-H (meta to O) | Doublet (d) | 7.30 – 7.45 | Indicates substitution pattern. | |
| Ar-H (ortho to O) | Doublet (d) | 6.95 – 7.10 | Shielded by oxygen lone pair. | |
| Ar-CH | Singlet (s) | 4.80 – 4.95 | Critical Purity Marker. Shifts upon hydrolysis. | |
| O-CH -(CH | Septet (m) | 3.70 – 3.85 | Distinguishes from alkyl cyclopropanes (~1.5 ppm). | |
| Cyclopropyl CH | Multiplet (m) | 0.60 – 0.90 | Fingerprint Region. Confirms intact cyclopropyl ring. |
Comparative Analysis: 4-CPMSC vs. Alternative (4-MMSC)
The primary alternative for this building block is the methoxy analogue, (4-Methoxyphenyl)methanesulfonyl chloride (4-MMSC). While chemically similar, their spectral resolution differs significantly in the 3.0 – 4.0 ppm region.
Spectral Resolution Comparison
| Feature | 4-CPMSC (Cyclopropoxy) | 4-MMSC (Methoxy) | Analytic Implication |
| Ether Signal | Multiplet (Septet-like) at ~3.75 ppm (1H) | Singlet at ~3.85 ppm (3H) | The 4-MMSC singlet is sharp and intense. The 4-CPMSC methine is weaker (1H) and split, making it harder to integrate if impurities overlap. |
| High Field | Distinct Multiplets at 0.6–0.9 ppm (4H) | Silent (< 1.0 ppm) | Key Advantage: 4-CPMSC has a unique "fingerprint" in the high-field region where few aromatic impurities appear. |
| Linker ( | Singlet ~4.85 ppm | Singlet ~4.85 ppm | Identical. Cannot be used to distinguish between the two analogues. |
Diagram 1: Spectral Assignment Logic
The following diagram illustrates the flow of logic for assigning peaks in 4-CPMSC, differentiating it from the methoxy alternative.
Caption: Logic flow for distinguishing 4-CPMSC from analogues and assessing functional group integrity.
Experimental Protocol & Stability
Sulfonyl chlorides are moisture-sensitive. The choice of solvent and handling technique is critical to avoid in situ hydrolysis, which yields the corresponding sulfonic acid, leading to confusing spectral data.
Method A: Standard Acquisition (Recommended)
This protocol minimizes hydrolysis and provides the sharpest resolution for the AA'BB' system.
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.-
Why:
usually has lower water content than DMSO-d6 and is non-reactive toward sulfonyl chlorides.
-
-
Sample Prep:
-
Dissolve ~10 mg of 4-CPMSC in 0.6 mL
. -
Crucial Step: Filter through a small plug of anhydrous
or glass wool if the sample appears cloudy (indicates hydrolysis/HCl formation).
-
-
Acquisition:
-
Scans: 16 (sufficient for 10 mg).
-
Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy of the aromatic doublets).
-
Pulse Angle: 30°.
-
Method B: Impurity Profiling (Hydrolysis Check)
If the spectrum shows a broad singlet near 4.5–4.6 ppm instead of a sharp singlet at 4.85 ppm, the sample has hydrolyzed.
Reaction:
Diagnostic Shift:
-
Intact (
): ~4.85 ppm (Deshielded by Cl). -
Hydrolyzed (
): ~4.40 – 4.60 ppm (Shielded relative to chloride, often broad due to H-bonding).
Diagram 2: Stability & Hydrolysis Pathway
Caption: Hydrolysis pathway of sulfonyl chlorides in wet solvents, leading to diagnostic NMR shifts.
References
-
Reich, H. J. (n.d.). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link]
- Citation Context: General principles of chemical shift additivity and AA'BB' arom
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
- Citation Context: Identification of solvent impurities (water, DMSO, chloroform)
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
- Citation Context: Baseline data for solvent residual peaks in CDCl3 and DMSO-d6.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70112, Cyclopropylbenzene. Retrieved from [Link]
- Citation Context: Reference data for the cyclopropyl ring protons in an aromatic environment (used as a baseline for the ether shift calcul
Sources
Technical Guide: Characterization of Sulfonamides Derived from (4-Cyclopropoxyphenyl)methanesulfonyl Chloride
Executive Summary
This guide details the synthesis, characterization, and performance benchmarking of sulfonamides derived from (4-Cyclopropoxyphenyl)methanesulfonyl chloride (CAS: 1394934-98-5). Unlike standard benzenesulfonamides, this scaffold features a methylene spacer (
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.
Structural Analysis & Causality
To characterize these derivatives accurately, one must understand the electronic and steric influence of the precursors.
-
The Methylene Spacer (
): Unlike direct aryl sulfonamides ( ), the insertion of a methylene group interrupts -conjugation between the aromatic ring and the sulfonamide moiety. This results in distinct NMR shifts and altered values for the sulfonamide nitrogen. -
The Cyclopropoxy Group (
): This group acts as a lipophilic bioisostere of the methoxy group. It provides increased metabolic stability by blocking O-dealkylation pathways common to anisole derivatives, while increasing steric bulk and lipophilicity (LogP).
Comparative Structural Logic
| Feature | (4-Cyclopropoxyphenyl)methane- | (4-Methoxyphenyl)methane- | 4-Methoxybenzene- |
| Linker | Methylene ( | Methylene ( | Direct bond (None) |
| Tail | Cyclopropoxy | Methoxy | Methoxy |
| Electronic Effect | Inductive ( | Inductive ( | Resonance (Conjugated) |
| Metabolic Liability | Low (Cyclopropyl ring strain) | High (O-Demethylation) | High (O-Demethylation) |
Experimental Protocol: Synthesis & Isolation
Self-Validating Workflow for Library Generation
Objective: Synthesize a sulfonamide derivative with >95% purity to enable accurate characterization. Precursor: this compound (MW: 246.71).[1]
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with amine (1.1 equiv) and dry Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Diisopropylethylamine (DIPEA) (1.5 equiv). Note: DIPEA is preferred over TEA to minimize nucleophilic competition.
-
Controlled Addition: Cool the mixture to 0°C. Add this compound (1.0 equiv) dropwise dissolved in minimal DCM.
-
Causality: The methylene spacer makes the sulfonyl chloride less electrophilic than benzenesulfonyl chloride, but cooling is required to prevent sulfene intermediate formation or side reactions.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), then Sat.
, then Brine.[2] -
Purification: Dry over
, concentrate, and recrystallize from EtOH/Hexane or purify via flash chromatography.
Visualization: Synthesis Workflow
Caption: Logical flow for the synthesis of sulfonamides, prioritizing temperature control to ensure scaffold integrity.
Characterization Framework
Reliable identification relies on detecting specific "fingerprint" signals in NMR and MS.
A. Nuclear Magnetic Resonance ( -NMR)
The cyclopropoxy group and methylene spacer provide unique diagnostic signals.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Cyclopropyl | 0.60 – 0.70 | Multiplet (2H) | Primary ID: Distinguishes from isopropyl/ethyl. |
| Cyclopropyl | 0.80 – 0.90 | Multiplet (2H) | Confirms cyclopropyl ring integrity. |
| Cyclopropyl | 3.70 – 3.85 | Multiplet (1H) | Often overlaps with methoxy, but splitting pattern confirms ring. |
| Sulfonyl Methylene ( | 4.20 – 4.40 | Singlet (2H) | Crucial: Distinguishes methanesulfonyl from benzenesulfonyl. |
| Aromatic Protons ( | 6.90 – 7.40 | Doublets | Typical para-substitution pattern. |
| Sulfonamide | 7.50 – 9.00 | Broad Singlet | Exchangeable with |
B. Mass Spectrometry (ESI-MS)[4]
-
Positive Mode (
): Often weak for sulfonamides. -
Negative Mode (
): Preferred. Look for the molecular ion . -
Fragmentation: Expect cleavage at the
bond and potentially the bond under high energy.
C. Infrared Spectroscopy (FT-IR)
-
Asymmetric Stretch: 1330 – 1350
-
Symmetric Stretch: 1150 – 1170
-
Cyclopropyl C-H Stretch: ~3050
(weak, often obscured by aromatic C-H).
Performance Comparison: Cyclopropoxy vs. Alternatives
This section objectively compares the (4-Cyclopropoxyphenyl)methane derivatives against standard alternatives.
Table 1: Physicochemical & Biological Profile
Data extrapolated from structure-activity relationship (SAR) principles of alkoxy bioisosteres.
| Property | Cyclopropoxy Derivative (Subject) | Methoxy Derivative (Standard) | Phenoxy Derivative (Bulky Analog) |
| Lipophilicity (ClogP) | High (+0.8 vs OMe) | Moderate (Baseline) | Very High (+1.5 vs OMe) |
| Metabolic Stability | High (Resistant to CYP450) | Low (Prone to O-Demethylation) | Moderate (Ring hydroxylation) |
| Solubility (Aq) | Low | Moderate | Very Low |
| Steric Bulk | Moderate (Rigid) | Low | High (Flexible) |
| Conformational Bias | Defined (Ring constraint) | Free Rotation | Free Rotation |
Bioisostere Logic: The "Cyclopropyl Effect"
Replacing a methoxy group with a cyclopropoxy group is a strategic medicinal chemistry tactic.
-
Metabolic Blockade: The cyclopropyl ring prevents the rapid oxidative dealkylation that plagues methoxy groups (converting
to ), thereby extending the drug's half-life ( ). -
Potency: The increased lipophilicity often improves membrane permeability and hydrophobic binding pocket occupancy.
Visualization: Characterization Decision Tree
Caption: Decision logic for validating the structural integrity of the synthesized sulfonamide.
References
-
ChemicalBook. (2024). This compound Product Properties. Link
-
National Institutes of Health (NIH). (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides. PubMed Central. Link
- Barnes-Seeman, D. (2012). The role of fluorine and cyclopropyl groups in drug design. Current Topics in Medicinal Chemistry. (Contextual grounding for cyclopropyl bioisosterism).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
Sources
Safety Operating Guide
Operational Guide: Disposal and Neutralization of (4-Cyclopropoxyphenyl)methanesulfonyl Chloride
Executive Safety Summary
Immediate Action Required: This compound is a Sulfonyl Chloride .[1] It is an electrophilic, moisture-sensitive reagent that poses immediate corrosive and respiratory hazards.
-
Primary Hazard: Corrosive (Skin Corr.[2] 1B) . Causes severe skin burns and eye damage.[1][2][3][4][5]
-
Reactivity: Water Reactive . Reacts violently with water to release heat, hydrogen chloride (HCl) gas, and the corresponding sulfonic acid.
-
PPE Requirements:
-
Eyes: Chemical splash goggles and face shield (8-inch minimum).
-
Hands: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Neoprene or extended-cuff Nitrile (8 mil) to protect against permeation.
-
Respiratory: Work strictly within a certified chemical fume hood.
-
Chemical Behavior & Risk Assessment
To dispose of this chemical safely, you must understand its degradation mechanism. We do not simply "throw away" sulfonyl chlorides; we chemically deactivate them.
The Hydrolysis Mechanism
When (4-Cyclopropoxyphenyl)methanesulfonyl chloride contacts water, it undergoes nucleophilic acyl substitution. The water molecule attacks the sulfur atom, displacing the chloride ion.
Why this matters for disposal:
-
Exotherm: The reaction generates significant heat. If performed in a closed container or too quickly, it can cause solvent boiling or vessel rupture.
-
Gas Evolution: The release of HCl gas creates immediate pressure buildup.
-
Cyclopropyl Sensitivity: The cyclopropoxy group is acid-sensitive. The generated HCl can open the cyclopropyl ring, creating complex, uncharacterized alkyl chlorides in the waste stream. Therefore, this waste must never be flushed down the drain, even after neutralization.
Operational Protocol: Controlled Quenching
Objective: Convert the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before transferring to waste drums.
Reagents Required[6][7][8][9]
-
Crushed Ice (approx.[6] 5x weight of the reagent)
-
Saturated Sodium Bicarbonate (
) or 1M Sodium Hydroxide ( ) -
Inert Solvent (Dichloromethane or Toluene) - Optional, for diluting solid residue
-
pH Strips (Range 1-14)
Step-by-Step Procedure
Phase 1: Preparation
-
Setup: Place a 3-neck round-bottom flask or a large beaker in an ice bath within the fume hood.
-
Agitation: Add a magnetic stir bar. Vigorous stirring is critical to prevent "hot spots" where the reagent pools and reacts violently.
-
Base Charge: Add the crushed ice and a small volume of water to the flask. Optional: Pre-charge with saturated
to neutralize acid as it forms (Note: This will generate foam).
Phase 2: The Addition (The "Slow" Rule)
-
If the waste is liquid/solution: Load it into an addition funnel.
-
If the waste is solid: Dissolve in a minimal amount of DCM or Toluene.
-
Action: Dropwise, add the sulfonyl chloride solution to the stirring ice/water mixture.
-
Critical:Never add water to the sulfonyl chloride. Always add the reagent to the water/ice.
-
Observation: Watch for fuming (HCl) or excessive foaming. If observed, stop addition and let the ice bath cool the mixture.
-
Phase 3: Neutralization & Verification
-
Once addition is complete, allow the mixture to stir until all ice has melted (approx. 30-60 mins).
-
Slowly add 1M NaOH or Saturated
until the pH reaches 6–9 . -
End Point: The solution should be homogenous and pH neutral.
Waste Stream Management
Once quenched, the material is no longer a water-reactive hazard, but it remains a chemical waste.
| Parameter | Specification |
| RCRA Code | D002 (Corrosive) - Prior to neutralizationNon-hazardous (if pH 6-9) - But treat as chemical waste |
| Waste Labeling | "Quenched Sulfonyl Chloride Waste - Contains Sulfonates and NaCl" |
| Segregation | Do not mix with Oxidizers (e.g., Nitric Acid) or Cyanides. |
| Container | Polyethylene (HDPE) or Glass. Do not use metal containers (corrosion risk).[9] |
Important: Due to the organic cyclopropoxy moiety, the resulting sulfonate is an organic chemical residue. Do not pour down the sink. Collect in the "Aqueous Organic" or "Halogenated Solvent" waste stream (if DCM was used).
Visual Workflow: Decision Matrix
The following diagram outlines the logical flow for handling this material, ensuring no step is missed.
Figure 1: Decision matrix for the safe quenching and disposal of sulfonyl chloride reagents. Blue indicates start; Red indicates hazard/action required; Green indicates safety preparation; Black indicates final disposal.
Spill Contingency Plan
In the event of an accidental release outside the fume hood:
-
Evacuate: Clear the immediate area. The hydrolysis will release HCl gas, which is a respiratory irritant.
-
Isolate: Close lab doors to contain vapors.
-
PPE Up: Don a full-face respirator with acid gas cartridges if re-entry is necessary for cleanup.
-
Neutralize:
-
Solid Spill: Cover with dry sodium bicarbonate or soda ash/slaked lime mixture. Mix gently, then moisten carefully to initiate neutralization. Scoop into a waste container.
-
Liquid Spill: Cover with an absorbent mixed with sodium bicarbonate (e.g., a commercial acid spill kit).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for general acid chloride quenching protocols).
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for RCRA D002 Corrosivity characteristics).
-
Fisher Scientific. (2021). Safety Data Sheet: Methanesulfonyl chloride. (Reference for general sulfonyl chloride hazard class, Skin Corr 1B, and H314/H330 codes).
-
BenchChem. (2025).[9][10] Safeguarding Your Laboratory: Proper Disposal of Sulfuryl Chloride. (Reference for specific neutralization steps of sulfur/chlorine electrophiles).
Sources
- 1. fishersci.com [fishersci.com]
- 2. kishida.co.jp [kishida.co.jp]
- 3. ammol.org [ammol.org]
- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 5. fishersci.com [fishersci.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 8. wmsolutions.com [wmsolutions.com]
- 9. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
